molecular formula C7H6ClN3O3 B1613591 2-Chloro-5-nitrobenzamide oxime CAS No. 886365-81-7

2-Chloro-5-nitrobenzamide oxime

Cat. No.: B1613591
CAS No.: 886365-81-7
M. Wt: 215.59 g/mol
InChI Key: ZPQGGKLALGDINR-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzamide oxime is a chemical compound with the molecular formula C7H6ClN3O3 and a molecular weight of 215.59 g/mol It is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitrobenzamide oxime typically involves the nitration of o-chlorobenzoic acid, followed by a series of chemical reactions including alkali dissolution and acid precipitation . The nitration process involves adding concentrated sulfuric acid and o-chlorobenzoic acid in a nitration kettle, followed by the dropwise addition of nitric acid to produce a crude product. This crude product is then subjected to alkali dissolution and acid precipitation to obtain the final product.

Another method for preparing oximes involves the reaction of ketones or aldehydes with hydroxylamine hydrochloride in the presence of calcium oxide under mild conditions . This method can be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitrobenzamide oxime undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-Amino-5-chlorobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-Chloro-5-nitrobenzamide nitroso derivative.

Scientific Research Applications

2-Chloro-5-nitrobenzamide oxime is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzamide oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to enzyme inhibition or modification . The nitro and chloro groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitrobenzamide oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N'-hydroxy-5-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c8-6-2-1-4(11(13)14)3-5(6)7(9)10-12/h1-3,12H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQGGKLALGDINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-81-7
Record name 2-Chloro-N-hydroxy-5-nitrobenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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